(2-Fluoro-ethyl)-(4-fluoro-phenyl)-amine
Description
(2-Fluoro-ethyl)-(4-fluoro-phenyl)-amine is a fluorinated secondary amine featuring a 2-fluoroethyl group and a 4-fluorophenyl substituent.
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
4-fluoro-N-(2-fluoroethyl)aniline |
InChI |
InChI=1S/C8H9F2N/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6H2 |
InChI Key |
QDCWGNXJDQAYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCF)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical Properties
Fluorine substituents significantly influence melting points and solubility:
- The triazolopyrimidine derivative () exhibits a high melting point (224°C), attributed to hydrogen bonding and π-stacking in the heterocyclic core .
- N-(2-Methoxy-phenyl)-[1-(4-trifluoromethyl-phenyl)-ethylidene]-amine () has a higher melting point (87.1–87.3°C) than its 4-fluoro-phenyl counterpart (65.7–65.9°C), suggesting trifluoromethyl groups enhance crystallinity compared to single fluorine atoms .
- The target compound’s melting point remains unreported, but fluorinated amines generally exhibit moderate-to-high thermal stability due to strong C–F bonds .
Notes
Further experimental studies are required.
Synthetic Optimization : High yields for analogs (e.g., 96% in ) suggest efficient routes for the target compound, but reaction conditions (e.g., catalysts, solvents) need validation .
Comparative Limitations : Structural variations (e.g., bromo vs. methoxy substituents) complicate direct comparisons. Controlled studies on fluorine’s positional effects are recommended.
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